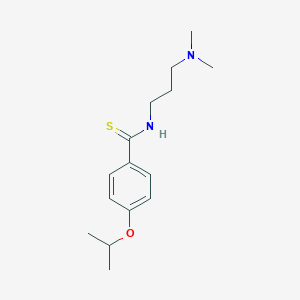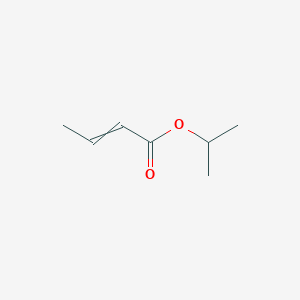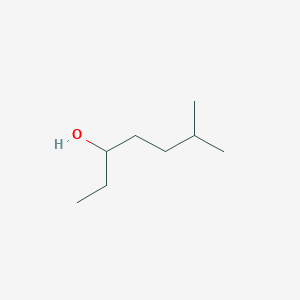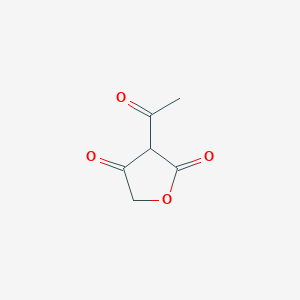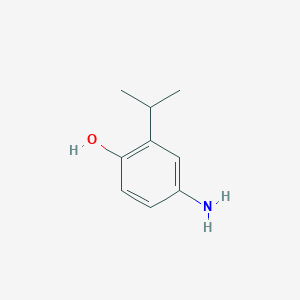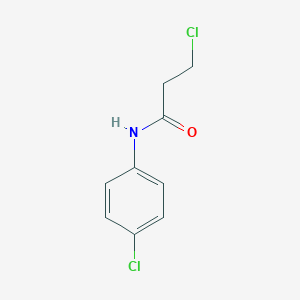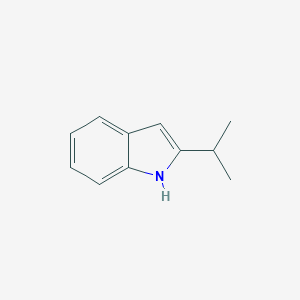
2-Isopropyl-1H-indole
概要
説明
2-Isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, a heterocyclic compound that is significant in both natural and synthetic chemistry .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One approach involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another method involves the use of aryl Grignard reagents and tert-butyl azodicarboxylate .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-1H-indole consists of an indole ring with an isopropyl group attached at the 2-position . The indole ring system is one of the most abundant and important heterocycles in nature .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reductive cyclization, a modified Fischer indole reaction, late-stage oxidative lactonization, and intramolecular cyclization .科学的研究の応用
Synthesis and Functionalization
- Indoles, including 2-Isopropyl-1H-indole, are crucial in the synthesis of biologically active natural and unnatural compounds. Palladium-catalyzed reactions are significant in the synthesis and functionalization of indoles, offering access to complex molecules with a wide range of functionalities (Cacchi & Fabrizi, 2005).
Synthesis and Anion Sensing
- Research on the synthesis of 2-alkylated indole derivatives and their application in anion sensing has been conducted. Some indole derivatives show selective recognition towards specific anions, detectable through color changes and evaluated using spectroscopy and NMR titration techniques (Bayindir & Saracoglu, 2016).
Interaction with SARS-CoV-2
- A study explored the interaction of indole derivatives with SARS-CoV-2. Indole derivatives displayed potential as anticancer agents and were investigated for their role in anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Solubility Studies
- The solubility of 2-phenyl-1H-indole in various organic solvents has been measured, providing essential data for its use in organic syntheses (Liu et al., 2020).
Microwave-Assisted Synthesis
- Microwave irradiation has been used for the synthesis of indole derivatives, demonstrating an efficient and regioselective approach to create these compounds (Bellavita et al., 2022).
Pharmacological Applications
- Indole derivatives, including 2-Isopropyl-1H-indole, have been investigated for their pharmacological properties, such as anti-inflammatory effects (Rehman et al., 2022).
Indole Synthesis Review
- A comprehensive review of indole synthesis methods classifies and organizes various approaches, highlighting the importance of indole in organic chemistry (Taber & Tirunahari, 2011).
Safety And Hazards
While specific safety and hazard information for 2-Isopropyl-1H-indole is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLHGSAMGVDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170395 | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1H-indole | |
CAS RN |
17790-93-1 | |
| Record name | 2-(1-Methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17790-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


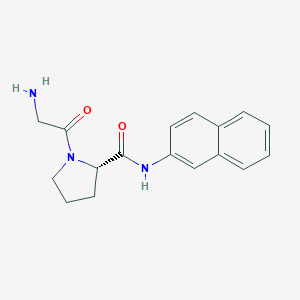
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
